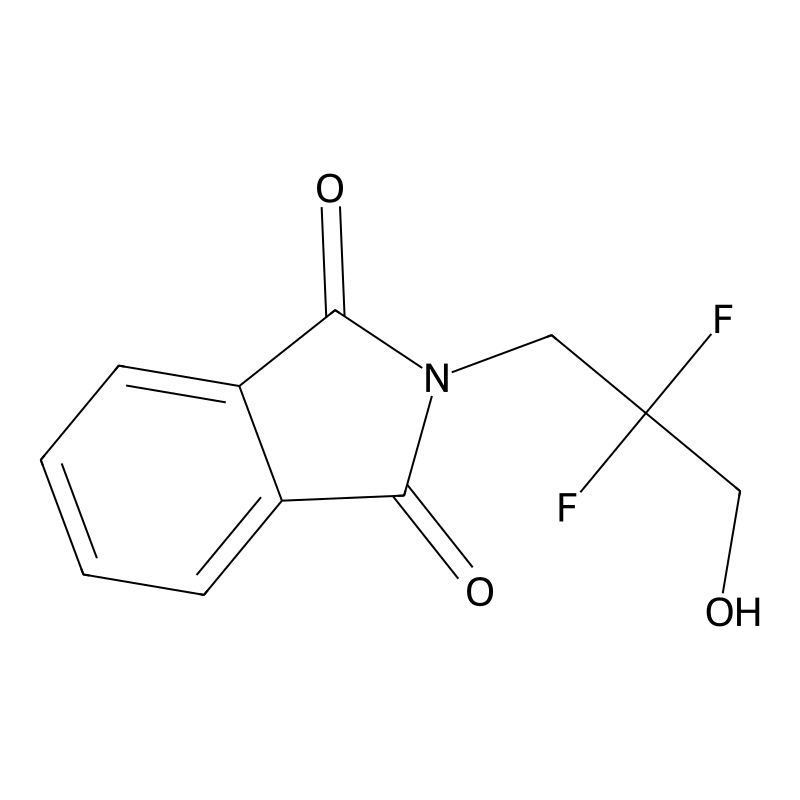

2,2-Difluoro-3-Phthalimido-1-Propanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Difluoro-3-Phthalimido-1-Propanol is a fluorinated organic compound characterized by the presence of two fluorine atoms and a phthalimido group attached to a propanol backbone. Its molecular structure allows for unique chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The compound can be represented by the chemical formula , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The phthalimido group can be reduced to yield primary amines through reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions, which may involve reagents like sodium azide or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2,2-Difluoro-3-Phthalimido-1-Propanol typically involves:

- Starting Materials: The reaction generally begins with phthalimide and a difluorinated propanol derivative, such as 2,2-difluoropropane-1,3-diol.

- Reaction Conditions: A base (e.g., sodium hydride) is often employed to deprotonate the phthalimide, enabling its nucleophilic attack on the difluorinated propanol derivative.

- Industrial Methods: For large-scale production, processes are optimized for yield and purity using techniques like continuous flow reactors and advanced purification methods such as crystallization and chromatography.

2,2-Difluoro-3-Phthalimido-1-Propanol has potential applications in:

- Pharmaceuticals: Due to its unique structure and reactivity, it could serve as an intermediate in the synthesis of biologically active compounds.

- Materials Science: Its fluorinated nature may impart desirable properties for use in coatings or polymers.

While specific studies on the interactions of 2,2-Difluoro-3-Phthalimido-1-Propanol are scarce, compounds with similar structures often undergo significant interactions with biological systems. Understanding these interactions requires further investigation into its pharmacokinetics and toxicological profiles.

Several compounds share structural similarities with 2,2-Difluoro-3-Phthalimido-1-Propanol. Here are some notable examples:

The uniqueness of 2,2-Difluoro-3-Phthalimido-1-Propanol lies in its combination of fluorination and phthalimido functionality, which may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.